Copper pyrophosphate

Description

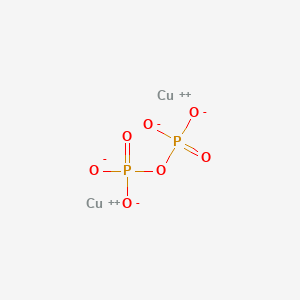

Structure

2D Structure

Properties

CAS No. |

15191-80-7 |

|---|---|

Molecular Formula |

Cu2O7P2 |

Molecular Weight |

301.04 g/mol |

IUPAC Name |

dicopper;phosphonato phosphate |

InChI |

InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |

InChI Key |

PEVJCYPAFCUXEZ-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

Other CAS No. |

10102-90-6 15191-80-7 19372-21-5 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Copper Pyrophosphate

Solution-Based Precipitation Routes for Copper Pyrophosphate Synthesis

Solution-based precipitation is a widely employed method for synthesizing this compound due to its relative simplicity and scalability. This approach involves the reaction of soluble precursors in a solvent, typically water, to form an insoluble this compound product.

A common and straightforward method for the preparation of this compound is through a double decomposition or metathesis reaction. atamanchemicals.com This process involves mixing aqueous solutions of a soluble copper salt, such as copper sulfate (B86663), and a pyrophosphate salt, like sodium pyrophosphate or potassium pyrophosphate. atamanchemicals.comresearchgate.net

The fundamental reaction proceeds as follows: 2CuSO₄ + Na₄P₂O₇ → Cu₂P₂O₇↓ + 2Na₂SO₄

In a typical procedure, solutions of copper sulfate and anhydrous sodium pyrophosphate are prepared to a specific concentration. atamanchemicals.com After filtration and purification, the copper sulfate solution is added to a reactor, and the sodium pyrophosphate solution is added dropwise while stirring to initiate the metathesis reaction, leading to the formation of this compound precipitate. atamanchemicals.com The resulting solid is then separated from the solution by filtration, washed with water to remove byproducts, and dried. atamanchemicals.comnmfrc.org

The properties of the this compound precipitate, such as particle size, purity, and yield, are highly dependent on the reaction conditions. Therefore, optimization of these parameters is crucial for achieving the desired product characteristics.

Molar Ratios: The stoichiometry of the reactants plays a critical role. Studies have investigated various Cu²⁺:P₂O₇⁴⁻ molar ratios to determine the optimal conditions for the synthesis of related double pyrophosphate compounds. researchgate.net For the direct precipitation of this compound, a molar ratio of 1:1 between potassium pyrophosphate and copper sulfate is effective. nmfrc.org

Concentrations: The concentration of the reactant solutions influences the rate of precipitation and the particle size of the product. Using defined concentrations of copper sulfate and sodium pyrophosphate solutions is a key step in controlling the reaction. atamanchemicals.com For instance, research on the synthesis of double copper and potassium pyrophosphate has explored a range of molar concentrations from 0.075 to 0.2 mol/L. researchgate.net

Temperature: Temperature affects the solubility of the reactants and the product, as well as the kinetics of the reaction. The synthesis of double copper and potassium pyrophosphate has been studied at temperatures ranging from 25°C to 100°C. researchgate.net A production method for high-purity this compound specifies a reaction temperature of 70°C to 80°C. google.com

pH: The pH of the reaction medium is a critical parameter that must be carefully controlled. A pH range of 5.0 to 5.5 is often maintained during the double decomposition reaction to ensure the formation of this compound. atamanchemicals.com In other processes, the pH is controlled in stages; for example, initially at 3.5-4 and then raised to 4.5-5.5 as the reaction nears completion to yield a high-purity product. google.com If the pH is too low, it can lead to the precipitation of this compound, while a high pH may cause the precipitation of copper hydroxide (B78521).

The following table summarizes key parameters for the optimization of this compound synthesis via precipitation:

| Parameter | Optimized Range/Value | Significance |

| Cu²⁺:P₂O₇⁴⁻ Molar Ratio | 1:1 | Ensures complete reaction and desired stoichiometry. nmfrc.org |

| Reactant Concentration | 0.075 - 0.2 mol/L | Affects particle size and reaction rate. researchgate.net |

| Temperature | 25°C - 100°C | Influences reaction kinetics and product solubility. researchgate.net |

| pH | 3.5 - 5.5 | Critical for preventing the formation of undesired byproducts. atamanchemicals.comgoogle.com |

Solid-State Reaction Approaches for Crystalline Copper Pyrophosphates

Solid-state reactions provide a solvent-free route to synthesize crystalline copper pyrophosphates. This method typically involves heating a mixture of solid reactants at high temperatures to induce a reaction and form the desired product. Solid-state reactions are advantageous for producing highly crystalline and thermally stable materials. ornl.gov

A general approach involves the intimate mixing of precursor powders, such as a copper source (e.g., copper(II) oxide) and a phosphate (B84403) source (e.g., diammonium hydrogen phosphate). atamanchemicals.com The mixture is then heated in a furnace at elevated temperatures for an extended period to allow for the diffusion of ions and the formation of the crystalline this compound phase. The thermal stabilities of various copper phosphates, including Cu₂P₂O₇, have been examined, and their synthesis can be accomplished through several solid-state routes. ornl.gov The high temperatures used in this method facilitate the formation of well-defined crystal structures.

Advanced Fabrication Methods for Tailored this compound Materials

To meet the demands of advanced applications, specialized synthesis techniques have been developed to produce this compound materials with tailored structures and properties, such as layered compounds and quantum dots.

The eutectic halide flux method is an effective technique for growing single crystals of complex inorganic compounds. This method utilizes a low-melting eutectic mixture of halide salts as a solvent (flux) to dissolve the reactants at temperatures lower than their melting points. As the solution cools, the desired crystalline product precipitates.

This technique has been successfully employed to synthesize a novel layered sodium copper(II) pyrophosphate, Na₂CuP₂O₇. acs.org The use of the halide flux facilitates the growth of high-quality crystals with a well-defined layered structure.

The synthesis of quantum dots (QDs), which are semiconductor nanocrystals, often employs nanoreactor confinement strategies to control their size and properties. This approach involves carrying out the synthesis within a structured matrix that contains nanoscale pores or channels, which act as individual reactors.

While the direct synthesis of this compound quantum dots using this method is an emerging area, the principles of nanoconfinement are well-established for other materials. researchgate.net For instance, nanoporous glass can serve as a nanoreactor for the growth of perovskite QDs. researchgate.net Recent studies have investigated the electronic and optical properties of this compound nanocrystals, identifying their semiconductor character, which suggests their potential use in nanomaterials, including quantum dots. mdpi.com The confinement of the synthesis within a nanoreactor could provide a pathway to control the size of this compound nanocrystals, thereby tuning their quantum properties.

Controlled Thermal Decomposition for this compound Nanocrystal Synthesis

The synthesis of this compound (Cu₂P₂O₇) nanocrystals specifically through controlled thermal decomposition is not extensively documented in publicly available scientific literature. However, the principles of this methodology are well-established for the synthesis of other copper-based nanomaterials, such as copper (Cu) and copper oxide (CuO) nanoparticles. This technique generally involves the decomposition of a metal-organic precursor at elevated temperatures in a high-boiling point solvent.

The process typically begins with the formation of a copper precursor complex, such as copper stearate or copper acetate. nih.govresearchgate.net This precursor is then heated in the presence of a solvent and often capping agents or mild reducing agents. nih.govtubitak.gov.tr For instance, in the synthesis of copper nano/microparticles, copper acetate monohydrate can be used as the precursor, with stearic acid as a capping agent and 1-octadecanol as a mild reducing agent, all within an octadecene solvent. nih.gov

The temperature is a critical parameter that is carefully controlled. The solution is heated gradually to a specific decomposition temperature, which for some copper precursors is around 290 °C. nih.govresearchgate.net As the precursor decomposes, copper atoms are released, which then nucleate and grow into nanoparticles. nih.gov The color change of the solution, for example from blue to reddish-brown, often indicates the nucleation and growth of the copper particles. nih.gov The size and morphology of the resulting nanocrystals can be influenced by factors such as the reaction temperature, heating rate, precursor concentration, and the type of capping agents used. semanticscholar.orgresearchgate.net While this method is effective for producing pure copper and copper oxide nanoparticles, its application for the direct synthesis of this compound nanocrystals would require a suitable phosphorus-containing precursor that co-decomposes in a controlled manner with the copper precursor.

Recovery and Reuse Methodologies of High-Purity this compound from Process Streams

The recovery of high-purity this compound from industrial process streams, particularly from electroplating wastewater, is a significant area of research focused on sustainability and resource conservation. nih.gov this compound electroplating processes generate large volumes of wastewater with high concentrations of copper, and traditional treatment methods like lime precipitation can create substantial secondary pollution. nih.gov Modern methodologies aim to recover the copper in the form of high-purity this compound, which can be directly reused in the electroplating bath.

A prominent method involves the controlled addition of divalent copper ions (Cu²⁺) to the this compound wastewater. nih.govgoogle.com This process is designed to precipitate the excess pyrophosphate ions and the this compound complexes present in the wastewater.

The key steps of this recovery process are:

Controlled Dosing and pH Adjustment : A solution containing cupric ions, such as cupric chloride, is slowly added to the wastewater. google.com This addition triggers hydrolysis and ionization reactions that lead to the formation of this compound precipitate. nih.gov The pH of the solution is a critical parameter and is adjusted to an optimal level, typically around 5.0 to 6.5, to maximize precipitation. nih.govgoogle.com

Precipitation and Solid-Liquid Separation : The addition of copper ions results in the formation of a light green powder precipitate, identified as this compound (Cu₂P₂O₇·3H₂O). nih.govgoogle.com Following a short reaction time, the precipitate is separated from the wastewater through solid-liquid separation techniques. google.com

Washing and Reuse : The recovered muddy, light green this compound is washed with pure water and can then be directly returned to the electroplating tank for use as a supplement. google.com

Research has demonstrated that this method is highly efficient. Under optimal conditions, the concentration of residual copper in the treated wastewater can be consistently lowered to between 22.2 and 27.7 mg/L. nih.gov Crucially, the recovered and harvested Cu₂P₂O₇·3H₂O has been shown to be suitable for practical electroplating applications, displaying performance comparable to commercially available this compound. nih.gov This on-site recovery and reuse approach not only reduces the demand for new copper resources but also significantly minimizes the generation of solid waste, aligning with principles of sustainable development. nih.gov

nih.govnih.govgoogle.comnih.govnih.govnih.govCrystallographic and Structural Elucidation of Copper Pyrophosphate

Refinement and Modeling of Copper Pyrophosphate Crystal Structures

Rietveld Refinement Methodology for Structural Parameters

Rietveld refinement is a powerful technique used for the characterization of crystalline materials from powder diffraction data. wikipedia.orgmdpi-res.com This method involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern, allowing for the determination of numerous structural and instrumental parameters. wikipedia.org

The process begins with the collection of high-quality powder X-ray diffraction (XRD) or neutron diffraction data. For a typical analysis, a calculated diffraction pattern is generated based on a starting structural model, which includes lattice parameters (a, b, c, α, β, γ), space group, and atomic coordinates. mdpi.com The Rietveld method then systematically adjusts these structural parameters, along with profile parameters that describe the peak shapes (e.g., using functions like the Pearson VII or pseudo-Voigt), peak widths, and background intensity, to minimize the difference between the calculated and observed patterns. wikipedia.org

In the study of this compound, Rietveld refinement has been instrumental in confirming its crystal structure and determining precise lattice parameters. For instance, the low-temperature α-Cu₂P₂O₇ phase is known to crystallize in the monoclinic C2/c space group. arxiv.org Refinement of its structure provides accurate values for the unit cell dimensions and the positions of the copper, phosphorus, and oxygen atoms within the cell. This level of detail is crucial for understanding phenomena such as the negative thermal expansion observed in this material. arxiv.orgnih.gov The quality of the refinement is assessed by numerical indicators of agreement, such as R-values (e.g., Rwp, Rp) and the goodness-of-fit (χ²).

Microstructural properties, such as average crystallite size and microstrain, can also be extracted from the diffraction data during Rietveld refinement by analyzing the broadening of the diffraction peaks. researchgate.net

Table 1: Example of Structural Parameters for α-Cu₂P₂O₇ Determined by Diffraction Methods Note: The following data is illustrative of typical parameters obtained through crystallographic studies. Actual values can vary based on experimental conditions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | ~9.05 |

| b (Å) | ~8.28 |

| c (Å) | ~6.91 |

| β (°) | ~114.8 |

| Volume (ų) | ~470.2 |

Bond Valence-Sum (BVS) and Charge Distribution (CHARDI) Analysis for Structural Validation

Bond Valence-Sum (BVS) and Charge Distribution (CHARDI) are analytical methods used to validate crystal structures determined through diffraction techniques. mdpi.com These methods are based on the principle that the sum of the bond valences around an atom should be equal to its atomic valence or oxidation state. govst.eduwikipedia.org

The BVS method calculates the valence of a bond between two atoms based on their experimentally determined distance. The sum of these bond valences for all bonds connected to a central atom provides an estimate of its oxidation state. govst.edu The formula used is:

V = Σ vᵢ = Σ exp[(R₀ - Rᵢ)/b]

where V is the valence of the atom, vᵢ is the valence of an individual bond, Rᵢ is the observed bond length, and R₀ and b are empirically determined parameters specific to the pair of atoms (e.g., Cu-O, P-O). A typical value for the constant b is 0.37 Å. wikipedia.org Discrepancies between the calculated BVS and the expected formal oxidation state (e.g., +2 for Cu, +5 for P) can indicate errors in the structure determination, such as incorrect atomic coordinates or site occupancies. mdpi.com

The CHARDI (Charge Distribution in Solids) method complements BVS analysis. researchgate.net It helps in understanding the charge distribution within the crystal lattice based on bond lengths and coordination numbers. Both BVS and CHARDI serve as crucial checks on the chemical plausibility of a refined crystal structure. mdpi.comresearchgate.net For this compound, these analyses would confirm that the copper ions are in the +2 oxidation state and the phosphorus atoms are in the +5 state, consistent with the [P₂O₇]⁴⁻ pyrophosphate anion.

Coordination Environments of Copper and Phosphorous in Pyrophosphate Structures

Analysis of CuO₅ Pyramidal Square Geometry

In many copper(II) compounds, including the α-phase of this compound (α-Cu₂P₂O₇), the Cu²⁺ ion exhibits a five-coordinate geometry. osti.gov This coordination is often described as a distorted square-based pyramid. nih.govnih.gov In this arrangement, the copper ion is bonded to five oxygen atoms, forming a CuO₅ polyhedron. nih.gov

The crystal structure of α-Cu₂P₂O₇ consists of these distorted CuO₅ pyramidal units, which are interlinked through both corner-sharing and edge-sharing. nih.gov The Cu-O bond distances within these pyramids are not uniform; typically, there are four shorter bonds forming the square base and one longer axial bond. The bond distances for Cu²⁺ bonded to five O²⁻ atoms can range from approximately 1.92 Å to 2.39 Å. osti.gov The degree of distortion from an ideal square pyramidal geometry is often quantified by the τ₅ index, which ranges from 0 for a perfect square pyramid to 1 for a perfect trigonal bipyramid. nih.gov The specific geometry and connectivity of these CuO₅ units are fundamental to the electronic and magnetic properties of this compound.

Short-Range Order and Anionic Speciation in this compound Glasses

While crystalline materials exhibit long-range atomic order, glasses are amorphous solids characterized by short-range order only. In this compound glasses, the local atomic arrangement is investigated to understand the glass network structure.

Studies on sodium-copper pyrophosphate glasses (e.g., 0.30CuO·0.35Na₂O·0.35P₂O₅) use diffractometric and spectroscopic techniques to probe this short-range order. kent.ac.uk X-ray diffraction analysis suggests an average coordination number of about 5 for the Cu²⁺ ions in such glasses. Further analysis of electronic spectra indicates a distorted square-based pyramidal geometry for the Cu²⁺ coordination environment, similar to that found in its crystalline counterparts. kent.ac.uk

Anionic speciation, which refers to the types of phosphate (B84403) anions present, is examined using techniques like Infrared (IR) and Raman spectroscopy. kent.ac.uk For glasses with a pyrophosphate composition, these analyses confirm that the structure is composed almost exclusively of pyrophosphate units ([P₂O₇]⁴⁻). kent.ac.uk This indicates that the fundamental pyrophosphate anionic structure is retained in the glassy state, forming the backbone of the amorphous network.

Advanced Spectroscopic Characterization of Copper Pyrophosphate

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the quantized vibrational states of molecules. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and deduce information about the molecular structure and bonding.

Raman spectroscopy is a powerful non-destructive technique that investigates the vibrational modes of a material by analyzing the inelastic scattering of monochromatic light. In the study of copper pyrophosphate, both experimental measurements on nanocrystalline samples and theoretical calculations for the bulk crystal have been employed to understand its vibrational dynamics. researchgate.net

Experimental Raman spectra of α-Cu₂P₂O₇ nanocrystals reveal a series of distinct peaks corresponding to the various vibrational modes of the pyrophosphate (P₂O₇⁴⁻) anion and the motions involving the copper cations. researchgate.net Theoretical calculations, often based on density functional theory (DFT), complement these experimental findings by providing a detailed assignment of the observed Raman bands to specific atomic motions. researchgate.net The agreement between experimental and calculated spectra helps to confirm the crystalline phase and provides insights into the local structure. researchgate.net

The Raman spectrum of this compound can be broadly divided into several regions:

High-frequency region (> 900 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the terminal PO₃ groups.

Mid-frequency region (600-800 cm⁻¹): Bands in this range are typically assigned to the symmetric and asymmetric stretching vibrations of the P-O-P bridge.

Low-frequency region (< 600 cm⁻¹): This region contains the bending and torsional modes of the pyrophosphate anion, as well as lattice vibrations involving the movement of the Cu²⁺ cations against the pyrophosphate framework.

The analysis of these Raman modes is crucial for understanding phenomena such as negative thermal expansion, which has been linked to specific transverse vibrations of oxygen atoms within the structure. researchgate.net

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 950 - 1150 | ν(PO₃) | Stretching of terminal PO₃ groups |

| 700 - 800 | νₐₛ(P-O-P) | Asymmetric stretching of the P-O-P bridge |

| ~600 | νₛ(P-O-P) | Symmetric stretching of the P-O-P bridge |

| 400 - 550 | δ(O-P-O) | Bending of O-P-O linkages |

| < 400 | Lattice Modes | Vibrations involving Cu-O bonds and external modes |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. It is complementary to Raman spectroscopy and provides valuable information about the vibrational modes of a molecule, particularly those with a strong dipole moment. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyrophosphate anion.

The interpretation of the FTIR spectrum of Cu₂P₂O₇ relies on the characteristic frequencies of the P₂O₇⁴⁻ group. The key vibrational modes observed include:

P-O Stretching Vibrations: Strong absorption bands in the 1200-900 cm⁻¹ region are attributed to the asymmetric and symmetric stretching vibrations of the terminal PO₃ and bridging P-O-P groups. researchgate.net

P-O-P Bridge Vibrations: The asymmetric stretch of the P-O-P bridge typically gives rise to a strong band around 900 cm⁻¹, while the symmetric stretch is found at a lower frequency, often around 730 cm⁻¹. researchgate.net The presence and position of these bands can provide information about the P-O-P bond angle.

O-P-O Bending Vibrations: The bending modes of the O-P-O linkages within the PO₃ groups occur at lower frequencies, generally in the 650-500 cm⁻¹ range. researchgate.net

These vibrational signatures serve as a fingerprint for the pyrophosphate group and can be used to monitor changes in the material's structure due to factors such as hydration, thermal treatment, or substitution of the copper ion.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 1150 - 1000 | νₐₛ(PO₃) | Asymmetric stretching of terminal PO₃ groups |

| ~980 | νₛ(PO₃) | Symmetric stretching of terminal PO₃ groups |

| ~900 | νₐₛ(P-O-P) | Asymmetric stretching of the P-O-P bridge |

| ~730 | νₛ(P-O-P) | Symmetric stretching of the P-O-P bridge |

| 650 - 500 | δ(O-P-O) | Bending of O-P-O linkages |

Electronic Spectroscopy for Band Structure and Optical Properties

Electronic spectroscopy investigates the electronic structure of materials by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy levels. This provides information on the band gap and other optical properties.

UV-Vis spectroscopy is a key technique for determining the optical properties and the electronic band gap of semiconductor materials like this compound. The absorption of UV or visible light corresponds to the excitation of electrons from the valence band to the conduction band.

The UV-Vis diffuse reflectance spectrum of copper(II) phosphate (B84403) materials typically shows two main absorption features. researchgate.net An intense band in the ultraviolet region, around 250 nm, is attributed to a ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the pyrophosphate group to the copper(II) ions. researchgate.net A broader band in the visible to near-infrared region, centered at approximately 800 nm, is characteristic of d-d electronic transitions within the Cu²⁺ ions, which are in a distorted octahedral coordination environment. researchgate.net

From the absorption spectrum, the optical band gap (E_g) can be estimated. For this compound nanocrystals, the experimental band gap has been determined to be approximately 2.34 eV. mdpi.com Theoretical calculations using DFT with a Hubbard correction (PBE+U) have shown good agreement with this experimental value. mdpi.com This semiconducting nature suggests potential applications in electronics and photocatalysis.

| Parameter | Value | Description |

|---|---|---|

| Charge Transfer Band | ~250 nm | Ligand-to-Metal Charge Transfer (O → Cu) |

| d-d Transition Band | ~800 nm | Electronic transitions within the 3d orbitals of Cu²⁺ |

| Experimental Band Gap (E_g) | 2.34 eV | Energy difference between the valence and conduction bands |

| Calculated Band Gap (PBE+U) | 2.17 eV | Theoretical prediction of the band gap |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, analysis of the Cu K-edge XANES spectrum can confirm the +2 oxidation state of the copper ions. The features in the pre-edge region can be related to the local symmetry around the copper atom, with distortions from a centrosymmetric environment leading to more intense pre-edge peaks.

The EXAFS region, extending several hundred eV above the edge, contains information about the coordination number, distances, and types of neighboring atoms. Analysis of the EXAFS spectrum at the Cu K-edge can provide precise measurements of the Cu-O bond lengths in the first coordination shell. In studies of related calcium copper pyrophosphates, EXAFS has been used to determine the local environment around both copper and calcium ions, revealing details about bond distances and coordination numbers. researchgate.net For instance, typical Cu-O distances in such phosphate frameworks are found to be in the range of 1.9-2.0 Å.

Magnetic Resonance Spectroscopy for Local Atomic Environments

Magnetic resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), utilize the magnetic properties of atomic nuclei and unpaired electrons, respectively, to probe the local atomic and electronic environment.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure of phosphorus-containing compounds. Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, it provides strong and sharp NMR signals. huji.ac.iloxinst.commdpi.com In solid-state ³¹P NMR of this compound, the chemical shift can provide information about the different phosphorus environments within the crystal structure. The interaction with the paramagnetic Cu²⁺ centers would lead to significant broadening and shifting of the ³¹P resonance, and the analysis of these effects can yield information about the Cu-P distances and the magnetic properties of the material.

Surface and Elemental Analysis Techniques

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with Scanning Electron Microscopy (SEM) to provide localized elemental information. When the electron beam of an SEM interacts with the this compound sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample.

For this compound (Cu₂P₂O₇), an EDX analysis is expected to detect the presence of copper (Cu), phosphorus (P), and oxygen (O). The relative atomic percentages of these elements can be determined and compared to the theoretical stoichiometry of the compound to assess its purity and composition. For example, an EDX spectrum of a pure this compound sample would show distinct peaks corresponding to the characteristic X-ray emission energies of Cu, P, and O. jetir.orgresearchgate.net

Deviations from the expected elemental ratios could indicate the presence of impurities, contaminants, or a different stoichiometry of the this compound compound.

A representative EDX analysis of a this compound sample might yield the following elemental composition:

| Element | Theoretical Atomic % (Cu₂P₂O₇) | Representative Experimental Atomic % |

| Copper (Cu) | 22.2 | ~21-23 |

| Phosphorus (P) | 22.2 | ~21-23 |

| Oxygen (O) | 55.6 | ~54-57 |

Note: Experimental values can vary due to surface sensitivity, sample preparation, and the presence of adsorbed species.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the interfacial layer of this compound, providing insights into the surface chemistry and oxidation states of the constituent elements.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, the high-resolution XPS spectra of the Cu 2p, P 2p, and O 1s regions are of particular interest. The Cu 2p spectrum can be used to determine the oxidation state of copper. Cu(II) species are characterized by a main Cu 2p₃/₂ peak at a binding energy of approximately 933-935 eV, accompanied by strong "shake-up" satellite peaks at higher binding energies. surfacesciencewestern.comyoutube.com The absence of these satellite peaks would suggest the presence of Cu(I) or metallic copper (Cu(0)).

The P 2p spectrum can provide information about the phosphate environment. For pyrophosphates, the P 2p binding energy is typically observed in the range of 133-134 eV. The O 1s spectrum can be deconvoluted to distinguish between oxygen in the pyrophosphate lattice and other oxygen-containing species on the surface, such as hydroxides or adsorbed water.

The following table presents typical binding energy ranges for the elements in this compound.

| Element and Orbital | Typical Binding Energy (eV) | Inferred Chemical State |

| Cu 2p₃/₂ | 933.5 - 935.0 | Cu(II) in pyrophosphate |

| P 2p | 133.0 - 134.0 | P in pyrophosphate |

| O 1s | 531.0 - 532.0 | O in pyrophosphate |

Reference values are based on general literature for copper phosphates and related compounds and can vary with instrument calibration and sample charging.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography and morphology of a material. In the context of this compound, SEM is instrumental in characterizing the microstructure, including particle size, shape, aggregation, and surface texture. jetir.org

An SEM operates by scanning a focused beam of electrons over the sample surface. The interaction of the electron beam with the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. Secondary electron imaging provides detailed information about the surface topography, while backscattered electron imaging can reveal contrast based on the atomic number of the elements present.

The morphology of this compound can vary significantly depending on the synthesis method. For instance, this compound prepared by precipitation may consist of agglomerated nanoparticles or larger, well-defined crystals. In the case of electrodeposited this compound films, SEM can reveal the grain structure, porosity, and the presence of any cracks or defects. researchgate.netmdpi.comresearchgate.net The morphology observed by SEM can have a significant impact on the material's properties and performance in various applications. For example, a porous structure with a high surface area may be desirable for catalytic applications.

SEM analysis can reveal a variety of morphologies for this compound, including:

Crystalline: Well-defined geometric shapes with flat faces.

Granular: Composed of small, rounded grains or particles.

Nodular: Characterized by rounded, lumpy formations.

Dendritic: Tree-like or fern-like branching structures, often observed in electrodeposition. mdpi.com

Porous networks: Interconnected structures with significant void space.

Thermal Analysis and Decomposition Pathways of Copper Pyrophosphate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and composition, including moisture content and decomposition points. labmanager.comparticletechlabs.com Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting, crystallization, and phase changes. labmanager.comalstesting.co.th

When subjected to thermal analysis, copper pyrophosphate materials exhibit distinct stages of transformation. For instance, studies on copper phosphate (B84403) materials show three main temperature stages during heating. researchgate.net In one case, the initial stage for certain copper phosphate samples occurs between room temperature and approximately 300°C. researchgate.net The second stage of dehydration can occur in a broad range, such as 300–600°C for some samples, where crystal water is lost and this compound decondenses to form copper metaphosphate. nih.gov The addition of other components, like ceramic fillers, can influence these transition temperatures. researchgate.net

For a hydrated double copper and potassium pyrophosphate, K₂Cu₃(P₂O₇)₂·3H₂O, heating up to 1000°C leads to the loss of crystallization water and a series of phosphate transformations. researchgate.net

Dehydration and Crystallization Water Loss Mechanisms

The dehydration of hydrated copper pyrophosphates occurs in multiple steps, corresponding to the removal of water molecules. For example, the thermal decomposition of metatorbernite, a copper uranyl phosphate hydrate, shows three distinct endothermic steps for water loss. qut.edu.au

The temperature at which dehydration occurs can be influenced by the material's composition. For some copper phosphate materials, an endothermic peak between 260 and 300°C is observed, corresponding to the dehydration of an amorphous compound to form this compound. nih.gov

Phosphate Transformations During Thermal Treatment

Upon heating, this compound undergoes a series of complex transformations involving its phosphate anions. These changes are not limited to simple decomposition but include a dynamic interplay of breaking and forming different phosphate structures.

Decomposition to Orthophosphates

During the thermal treatment of pyrophosphates, a notable transformation is their decomposition into orthophosphates (PO₄³⁻). This has been observed in studies of various metal pyrophosphates. For instance, in the thermal analysis of double copper and potassium pyrophosphate, the decomposition of pyrophosphates to orthophosphates is one of the key transformations that take place upon heating. researchgate.net This initial breakdown of the pyrophosphate structure is a critical step that precedes further transformations at higher temperatures.

Polymerization to Amorphous Phosphates with Longer Chains

Following the initial decomposition, a portion of the resulting orthophosphates can undergo polymerization. This process involves the joining of smaller phosphate units to form longer, chain-like structures, which are often amorphous. This transformation has been documented in the heating of K₂Cu₃(P₂O₇)₂·3H₂O, where a fraction of orthophosphates polymerizes into amorphous phosphates with longer chains. researchgate.net This polymerization represents a move towards more complex phosphate structures, driven by the increasing thermal energy.

Reorganization and Recrystallization of Orthophosphates and Polyphosphates to Pyrophosphates

At even higher temperatures, a reorganization and recrystallization process occurs. The previously formed orthophosphates and amorphous polyphosphates can recombine and rearrange to form pyrophosphate structures again. This final step in the thermal transformation pathway demonstrates a return to the pyrophosphate form, which then crystallizes. researchgate.net This complex sequence of decomposition, polymerization, and reorganization highlights the dynamic nature of phosphate chemistry at elevated temperatures.

Sintering Effects on this compound Structural Stability

Sintering, a process of compacting and forming a solid mass of material by heat or pressure without melting it to the point of liquefaction, can significantly impact the structural stability of this compound. mdpi.com The synthesis temperature during the preparation of this compound can influence its properties. For example, raising the synthesis temperature of Cu₂P₂O₇ from 1073 K to 1373 K has been shown to significantly improve its negative thermal expansion properties. researchgate.net This improvement is linked to a reduction in oxygen vacancies in the crystal structure. researchgate.net

First-principles calculations have been used to investigate the structural stability of different polymorphs of Cu₂P₂O₇. acs.org These studies indicate that the α-Cu₂P₂O₇-type structure is relatively rare and is stabilized by small cations. acs.org The structural stability of this compound is a key factor in its applications, and sintering conditions play a crucial role in achieving the desired properties.

Electronic and Magnetic Properties of Copper Pyrophosphate: Theoretical and Experimental Insights

Magnetic Ordering Phenomena and Spin Configurations

Investigation of Antiferromagnetic (AFM), Ferromagnetic (FM), and Non-Magnetic (NM) States

Theoretical studies, particularly those employing first-principle calculations based on density functional theory (DFT), have been instrumental in determining the magnetic ground state of copper pyrophosphate. mdpi.comresearchgate.net Calculations for this compound dihydrate (Cu₂P₂O₇(H₂O)₂) using the Perdew-Burke-Ernzerhof (PBE) method, a generalized gradient approximation (GGA), were performed to assess the relative stability of non-magnetic (NM), ferromagnetic (FM), and antiferromagnetic (AFM) states. mdpi.com

Total energy analysis as a function of the unit cell volume revealed that the antiferromagnetic (AFM) state is energetically the most favorable. mdpi.com Specifically, the AFM state was found to be more stable than the FM and NM states by approximately 51.57 meV and 111.65 meV, respectively. mdpi.com This indicates a preference for antiparallel alignment of magnetic moments between neighboring copper ions. Consequently, subsequent and more detailed calculations of the electronic and magnetic properties are typically performed assuming the most stable AFM configuration. mdpi.comresearchgate.net

While antiferromagnetism is the dominant observed magnetic ordering, ferromagnetic interactions have been reported in specific this compound complexes. acs.orgarxiv.org For instance, a dinuclear complex, {[Cu(bipy)(cis-H₂P₂O₇)]₂}·3H₂O, was found to exhibit a net ferromagnetic coupling, a first for pyrophosphate-based complexes. acs.org However, for α-Cu₂P₂O₇, despite a primary intradimer coupling, significant interdimer couplings lead to long-range antiferromagnetic ordering at a Néel temperature (Tₙ) of 27 K. arxiv.org Experimental studies on SrCuP₂O₇ and PbCuP₂O₇ also show long-range antiferromagnetic ordering at low temperatures. acs.org

| Magnetic State | Energy Difference from AFM State (meV) |

|---|---|

| Antiferromagnetic (AFM) | 0 |

| Ferromagnetic (FM) | 51.57 |

| Non-Magnetic (NM) | 111.65 |

Determination of Spin Magnetic Moments and Contributions from Copper and Oxygen Ions

The spin magnetic moments in this compound originate primarily from the copper (Cu) ions, with a smaller but significant contribution from the oxygen (O) ions. mdpi.com The Cu²⁺ ion in a 3d⁹ electronic configuration is the main source of magnetism. arxiv.org

First-principle calculations provide detailed insights into the magnitude of these moments. Using the PBE method, the total calculated magnetic moment for a this compound compound was found to be 6.91 μB. mdpi.com These calculations indicate that the total magnetic moments are predominantly from the Cu ions, with a minor contribution from O ions. mdpi.com

The choice of computational method, particularly the inclusion of an on-site Coulomb self-interaction term (the Hubbard U term, in the DFT+U formalism), significantly affects the calculated magnetic properties. mdpi.comresearchgate.net Applying the PBE+U functional leads to notable changes. For example, as the Hubbard U value increases, the magnetic moment on the Cu ion was observed to change from 5.45 μB to 6.85 μB. mdpi.com Conversely, the magnetic moment on the O ion showed a decreasing trend, from 0.48 μB to 0.20 μB, with the application of the U term. mdpi.com This highlights the importance of accounting for electron correlations in accurately describing the magnetic state of this compound. The total magnetization was also found to increase with the value of U, from 6.91 μB (PBE) to 8.07 μB (PBE+U, U = 8 eV). mdpi.com

| Method | Hubbard U (eV) | Total Magnetic Moment (μB) | Magnetic Moment on Cu ion (μB) | Magnetic Moment on O ion (μB) |

|---|---|---|---|---|

| PBE | N/A | 6.91 | 5.45 | 0.48 |

| PBE+U | Variable | - | Changes from 5.45 to 6.85 | Decreases from 0.48 to 0.20 |

| 8 | 8.07 | - | - |

Magnetic Structure Determination by Neutron Diffraction

Neutron diffraction is a powerful experimental technique for determining the precise magnetic structure of materials. diva-portal.org It has been successfully employed to elucidate the magnetic ordering in this compound. ingentaconnect.comcdnsciencepub.commcmaster.cacdnsciencepub.com Single-crystal neutron diffraction studies have confirmed that this compound exhibits an antiferromagnetic structure. ingentaconnect.comcdnsciencepub.commcmaster.cacdnsciencepub.com This experimental finding aligns with theoretical calculations that predict the AFM state to be the most energetically stable. mdpi.com The onset of this magnetic ordering, as confirmed by other methods, occurs at a Néel temperature of 27 K for α-Cu₂P₂O₇. arxiv.org The neutron diffraction patterns collected at various temperatures allow for the refinement of the magnetic structure, revealing the specific alignment of the magnetic moments within the crystal lattice. diva-portal.org

Correlation between Crystal Structure and Electronic/Magnetic Properties

A strong correlation exists between the crystal structure of this compound and its electronic and magnetic properties. The specific arrangement of atoms, including bond lengths and angles, dictates the nature of the magnetic exchange interactions and the electronic band structure. mdpi.comnih.govresearchgate.net

The crystal structure of this compound contains magnetic layers of Cu₂O₆ structural dimers, which are composed of two edge-sharing CuO₄ plaquettes. arxiv.org These layers are connected by non-magnetic P₂O₇ pyrophosphate groups. arxiv.org The magnetic properties are highly dependent on the local structure of these oxygen-based copper polycations. mdpi.com The superexchange pathways, which mediate the magnetic coupling between Cu²⁺ ions, are sensitive to the geometry of the Cu-O-P-O-Cu links. acs.org For instance, in some complexes, the pyrophosphate ligand can bridge copper centers through various modes, leading to either antiferromagnetic or, more rarely, ferromagnetic coupling. acs.org

Theoretical studies on this compound dihydrate have shown that applying the PBE+U method, which better accounts for electron correlations, not only affects the magnetic moments but also causes the equilibrium bond lengths to decrease compared to calculations with the standard PBE potential. mdpi.com This illustrates the interplay between the electronic configuration and the crystal geometry.

Furthermore, the electronic properties, such as the band gap, are directly influenced by the crystal structure. First-principle calculations for Cu₂P₂O₇(H₂O)₂ indicate a semiconductor-like character. mdpi.com The calculated indirect band gap is highly sensitive to the computational method used, which again underscores the importance of accurately modeling electron correlations that are tied to the structure. mdpi.comresearchgate.net Experimental measurements using UV-VIS spectroscopy on nanocrystals of this material determined an optical band gap of 2.34 eV. mdpi.comresearchgate.net Theoretical calculations using the PBE+U method with a specific Hubbard U value (4.64 eV) were able to reproduce this experimental value, demonstrating a strong link between the structural model and the observed electronic properties. mdpi.comresearchgate.net Changes in the crystal structure, such as the P-O-P bond angle within the pyrophosphate group and distortions in the copper-oxygen octahedra, have been shown to cause correlations between the structure and the material's dielectric properties and color. nih.govresearchgate.net

Catalytic Research and Reaction Mechanisms of Copper Pyrophosphate

Selective Oxidation Catalysis by Copper Pyrophosphate Systems

This compound-based catalysts have emerged as significant materials in the field of selective oxidation, particularly for the conversion of methane (B114726) into valuable oxygenates like formaldehyde (B43269) and methanol. This process is of great industrial interest as it provides a direct pathway to upgrade natural gas.

The catalytic activity of mixed metal pyrophosphate systems is heavily dependent on the atomic ratios of the constituent metals and the pretreatment conditions applied to the catalyst. researchgate.net These factors significantly modify the catalyst's phase composition, the oxidation state of the metals, and its reducibility. researchgate.net In copper-iron pyrophosphate catalysts, a synergistic effect between copper and iron has been observed. researchgate.net Specifically, a catalyst with a copper-to-iron (Cu/Fe) atomic ratio of approximately 1:2, consisting primarily of crystalline Fe³⁺₂Fe²⁺(P₂O₇)₂ and copper-containing nanodomains, has shown the highest single-pass yield of useful oxygenates (1.8%) when using N₂O as the oxidant. researchgate.net The presence of copper appears to promote the reduction of iron species at lower temperatures, enhancing the cooperative interaction between the two metals. researchgate.net

Table 1: Effect of Metal Ratio on Methane Oxidation This table is interactive. Click on the headers to sort the data.

| Catalyst System | Metal Ratio (Cu/Fe) | Primary Crystalline Phase | Oxidant | Oxygenate Yield | Source |

|---|

The reaction mechanism for methane oxidation over this compound catalysts involves the participation of lattice oxygen. acs.orgresearchgate.net Pulse reaction studies have indicated that methane molecules can react directly with the oxygen atoms present in the catalyst's crystal lattice to produce formaldehyde and methanol. researchgate.net This pathway is a key feature of the Mars-van Krevelen mechanism. After the lattice oxygen is consumed in the oxidation of methane, the catalyst's active sites are regenerated. The replenishment of this lattice oxygen can be accomplished readily and rapidly by an oxidizing agent like N₂O. researchgate.net Computational studies using density functional theory (DFT) have further supported this mechanism, revealing that the energy required to form oxygen vacancies is a critical factor. acs.org For instance, the β-phase of Cu₂P₂O₇, which can form under catalytic conditions, has lower oxygen vacancy formation energies than the α-phase, suggesting a superior oxygen-transfer capability that contributes to its high catalytic performance and durability. acs.org

Fenton-like Catalysis for Organic Pollutant Degradation

Copper-based materials, including phosphates, are recognized for their ability to act as catalysts in Fenton-like reactions, which are advanced oxidation processes used for the degradation of persistent organic pollutants in water. nih.govresearchgate.netnih.gov These systems utilize hydrogen peroxide (H₂O₂) as an oxidant, which is activated by the catalyst to generate highly reactive oxygen species. nih.govnih.gov

The activation of hydrogen peroxide by copper-based catalysts in Fenton-like processes is primarily driven by the redox cycling of copper ions, typically between Cu(I) and Cu(II) states. nih.govnih.gov While research often focuses on general copper phosphates or copper oxides, the fundamental mechanism is applicable. The process involves copper(II) being reduced to copper(I) by H₂O₂, and subsequently, copper(I) reacts with another H₂O₂ molecule to generate powerful hydroxyl radicals (•OH). nih.govresearchgate.net

Initiation: Cu²⁺ reacts with H₂O₂ to form a Cu(II)-hydroperoxide complex.

Radical Generation: This complex decomposes to form Cu⁺ and a hydroperoxyl radical (HO₂•).

Fenton-like Reaction: The generated Cu⁺ rapidly reacts with H₂O₂ to produce Cu²⁺ and a highly reactive hydroxyl radical (•OH).

Pollutant Degradation: The hydroxyl radical, a potent and non-selective oxidant, attacks and degrades the organic pollutant molecules. researchgate.net

Some studies also suggest the potential involvement of a Cu(II)/Cu(III) redox pair in the catalytic cycle, which could lead to the formation of other reactive species like the cupryl ion (Cu(III)) under certain conditions. nih.govnih.gov The efficiency of the degradation process is significantly influenced by factors such as pH, with optimal performance often observed in near-neutral or slightly alkaline conditions for copper-based systems. researchgate.net

Table 2: Key Reactive Species in Copper-Catalyzed Fenton-like Reactions This table is interactive. Click on the headers to sort the data.

| Catalyst System | Primary Reactive Species | Key Intermediate | Redox Couple | Source |

|---|---|---|---|---|

| Copper Phosphate (B84403) | Hydroxyl Radical (•OH) | Ligand–Cu(II)–peroxide complex | Cu(II)/Cu(I) | researchgate.netresearchgate.net |

Impact of Surface Nanostructure Control on Catalytic Performance

Research has shown that the choice of precursor materials used in the synthesis of this compound has a direct impact on the resulting surface nanostructure. acs.org For example, this compound synthesized using copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) as the copper source (denoted Cu₂P₂O₇–NO₃) exhibited a higher yield of formaldehyde in methane oxidation compared to a catalyst prepared from copper acetate. acs.org This improvement is attributed to the specific surface nanostructure created when using the nitrate precursor. acs.org

The engineering of nanostructures, such as creating porous architectures, provides a high specific surface area and a dense network of edges and steps, which are rich in catalytically active sites. nih.govresearchgate.net This increased surface area not only allows for better interaction between the reactants and the catalyst but also facilitates the efficient transfer of electrons, which is crucial in redox reactions like Fenton-like processes. nih.gov The balance between micropore and mesopore structures can also be optimized to facilitate efficient mass transport of reactants and products, further boosting catalytic activity. csic.es

Theoretical Modeling of Catalytic Sites and Reaction Pathways in this compound

The catalytic activity of this compound is intrinsically linked to the arrangement of copper, phosphorus, and oxygen atoms in its crystal structure, which dictates the electronic environment of the potential active centers. Computational studies have focused on elucidating these properties to understand how reactant molecules interact with the catalyst surface and how chemical bonds are broken and formed during a catalytic cycle.

Modeling of Catalytic Sites

First-principle calculations based on DFT have been instrumental in characterizing the fundamental properties of this compound, particularly in its dihydrate form (Cu₂P₂O₇·2H₂O or CuPPD). These studies have successfully modeled the optimized lattice parameters and interatomic bond lengths, providing a foundational understanding of the catalyst's structure. mdpi.com

One key area of investigation has been the electronic and magnetic properties, which are crucial for catalysis. DFT calculations, supplemented with the Hubbard U correction (DFT+U) to better account for electron correlation effects in the d-orbitals of copper, have revealed important details about the electronic band structure and magnetic moments of this compound. mdpi.com

Table 1: Calculated Structural and Magnetic Properties of this compound Dihydrate (CuPPD) using PBE and PBE+U Methods mdpi.com

| Property | PBE | PBE+U (U=8 eV) |

| Total Magnetic Moment (µB/cell) | 6.91 | 8.07 |

| Magnetic Moment on Cu (µB) | 5.45 | 6.85 |

| Magnetic Moment on O (µB) | 0.48 | 0.20 |

These theoretical models indicate that the total magnetic moment of this compound primarily originates from the copper ions, with a smaller contribution from the oxygen ions. mdpi.com The application of the Hubbard U correction significantly influences the calculated magnetic properties, highlighting the importance of accurately describing electron localization for understanding the catalytic behavior. mdpi.com

The electronic band structure calculations suggest that this compound dihydrate exhibits semiconductor-like characteristics. mdpi.com The highest valence band is primarily composed of hybridized copper 3d and oxygen 2p states, which are often implicated as the sites of catalytic activity in metal oxides. mdpi.com

Modeling of Reaction Pathways

While detailed theoretical studies on the complete reaction pathways for specific catalytic reactions on this compound surfaces are limited in the publicly available scientific literature, the principles of computational catalysis provide a framework for how such investigations would be conducted.

Theoretical modeling of a reaction pathway on a catalyst surface typically involves the following steps:

Adsorption of Reactants: The initial step is to calculate the adsorption energies of the reactant molecules on various potential active sites of the this compound surface. This helps identify the most favorable binding locations and orientations for the reaction to commence.

Identification of Intermediates and Transition States: As the reaction progresses, various intermediate species are formed. Computational methods are used to determine the geometric and electronic structures of these intermediates. Crucially, the transition states connecting these intermediates are located and their energies are calculated. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Desorption of Products: The final step involves the desorption of the product molecules from the catalyst surface, regenerating the active site for the next catalytic cycle. The energy required for this step is also calculated to ensure that the products can easily leave the surface.

The theoretical framework established for modeling catalytic sites in this compound provides a solid foundation for future studies aimed at unraveling the intricate mechanisms of the reactions it catalyzes. As computational power and methodologies continue to advance, it is anticipated that detailed reaction pathways on this compound will be elucidated, offering a deeper understanding of its catalytic function and guiding the development of next-generation catalysts.

Electrochemistry and Advanced Coating Applications of Copper Pyrophosphate

Electrodeposition Processes Utilizing Copper Pyrophosphate

The electrodeposition of copper from pyrophosphate-based electrolytes is a well-established and versatile process. It offers several advantages over other plating systems, which has led to its adoption in various industrial applications.

Development of Non-Cyanide Plating Systems

A primary driver for the use of this compound in electroplating is the move away from highly toxic cyanide-based plating baths. atamanchemicals.com Cyanide copper plating, while effective, poses significant environmental and health risks, necessitating stringent handling and waste treatment protocols. This compound baths provide a viable, non-cyanide alternative, operating in a mildly alkaline pH range, which makes them less corrosive than acidic baths and considerably safer than their cyanide counterparts. atamanchemicals.comgoogle.com The development of these systems has been crucial in industries seeking more environmentally responsible manufacturing processes. metu.edu.tr

The transition to non-cyanide systems has also been motivated by regulatory frameworks such as the EU's RoHS Directive (2002/95/EC), which restricts the use of hazardous substances. researchgate.net this compound-based electrolytes comply with such regulations, making them suitable for global manufacturing. Research has shown that pyrophosphate strike baths can effectively replace cyanide baths for applications such as plating on aluminum, with favorable surface roughness and reflectivity. metu.edu.tr

Pyrophosphate Electrolyte Composition and Stability Studies

The performance of a this compound plating bath is critically dependent on its composition and the stability of its chemical constituents. A typical bath contains several key components, each with a specific function.

| Component | Concentration Range | Function |

| This compound (Cu₂P₂O₇) | 60 - 80 g/L | Primary source of copper ions for deposition. pmdchemicals.co.uk |

| Potassium Pyrophosphate (K₄P₂O₇) | 280 - 350 g/L | Complexes with copper ions to form the soluble [Cu(P₂O₇)₂]⁶⁻ complex, enhances conductivity, and aids in anode dissolution. pmdchemicals.co.uk |

| Ammonia (NH₃) | 4 - 8 ml/L (33% solution) | Improves anode solubility and enhances the brightness and uniformity of the deposit. pmdchemicals.co.uk |

| Nitrate (B79036) (NO₃⁻) | 5 - 10 g/L | Acts as a depolarizer, allowing for higher current densities without burning the deposit. google.com |

| pH | 8.5 - 9.5 | Maintained in a mildly alkaline range to ensure bath stability and deposit quality. pmdchemicals.co.uk |

| Temperature | 45 - 55°C | Affects plating rate and deposit characteristics. Higher temperatures can increase the rate of pyrophosphate hydrolysis. pmdchemicals.co.uk |

A significant challenge in maintaining the stability of pyrophosphate electrolytes is the hydrolysis of pyrophosphate ions (P₂O₇⁴⁻) into orthophosphate ions (PO₄³⁻). finishing.comnmfrc.org This hydrolysis is accelerated by factors such as high temperatures and low pH. finishing.comnmfrc.org The accumulation of orthophosphate is detrimental to the plating process.

Effects of Orthophosphate Accumulation:

Increased Viscosity: Orthophosphate increases the viscosity of the plating bath, which impedes the transport of copper ions and additives to the cathode surface. finishing.com

Reduced Current Density: The increased viscosity leads to a lower limiting current density, above which "burning" or poor-quality deposits occur. finishing.com

Studies have shown that while small to moderate concentrations of orthophosphate have a negligible effect, performance begins to degrade as concentrations rise. finishing.com Once the orthophosphate concentration becomes excessively high, the only effective remedy is to partially or completely replace the bath. finishing.com Research indicates that in well-maintained baths, particularly those used for thin deposits, drag-out can help keep orthophosphate levels manageable. finishing.com

This compound as a Primary Copper Ion Source in Plating Baths

In pyrophosphate plating baths, this compound (Cu₂P₂O₇) serves as the fundamental source of the copper(II) ions that are ultimately reduced to form the metallic copper coating. atamanchemicals.compmdchemicals.co.uk The this compound dissolves in the presence of excess potassium pyrophosphate to form a stable complex ion, typically [Cu(P₂O₇)₂]⁶⁻. pmdchemicals.co.uk This complexation is crucial for maintaining a sufficient concentration of dissolved copper in the alkaline solution and for controlling the deposition process to achieve a fine-grained and adherent deposit. The concentration of copper in the bath directly influences the cathodic polarization and the applicable current density range, with typical concentrations for bright copper plating being in the range of 27-35 g/L. atamanchemicals.com

Localized Electrochemical Deposition (LECD) for Microfabrication

Localized electrochemical deposition (LECD) is an additive manufacturing technique capable of producing microscale three-dimensional structures without the need for masks. researchgate.netbohrium.com This process involves using a microelectrode to locally induce the deposition of a metal onto a substrate. The use of a this compound-based electrolyte in LECD offers significant advantages over traditionally used acidic electrolytes, such as copper sulfate (B86663). researchgate.netbohrium.com

The near-neutral pH of the this compound electrolyte is particularly beneficial as it minimizes the risk of damaging the metallic substrate through dissolution, a common issue with low-pH electrolytes. researchgate.netbohrium.com This makes it a more suitable choice for fabricating microcomponents on sensitive or dissimilar metal substrates. Research into LECD with this compound has explored the influence of various electrochemical deposition parameters on the resulting microstructures.

| LECD Parameter | Description |

| Applied Potential | The voltage applied between the microanode and the substrate, which drives the deposition process. |

| Pulse Duty Cycle | In pulsed plating, this is the percentage of time that the current is applied. It is varied to control the morphology and quality of the deposited structure. |

| Microanode | A fine wire, often platinum, with a diameter on the order of micrometers, used to localize the electric field and deposition. researchgate.net |

| Substrate | The conductive material, such as a copper sheet, onto which the microstructure is built. researchgate.net |

Studies have demonstrated the successful deposition of micrometer-scale copper columns using this technique, with the surface morphology being analyzed through methods like scanning electron microscopy. researchgate.netbohrium.com The ability to precisely control the deposition by varying parameters like applied potential and pulse duty cycle makes LECD with this compound a promising method for microfabrication. researchgate.net

Electrochemical Behavior and Reaction Kinetics

Understanding the electrochemical behavior and reaction kinetics of this compound electrolytes is essential for optimizing plating processes and achieving desired deposit characteristics. Cyclic voltammetry is a powerful tool for these investigations.

Cyclic Voltammetry Studies of this compound Electrolytes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox processes occurring at an electrode-electrolyte interface. In the context of this compound electrolytes, CV studies provide insights into the reduction of the this compound complex to metallic copper.

A typical cyclic voltammogram for a this compound bath shows distinct cathodic and anodic peaks corresponding to the deposition (reduction) and stripping (oxidation) of copper. Research has shown that the reduction of copper from a pyrophosphate complex can be a two-step process. researchgate.net The shape and position of these peaks are influenced by various factors, including the composition of the electrolyte, the presence of additives, and the scan rate of the potential.

The following table summarizes findings from a cyclic voltammetry study of a pyrophosphate bath, illustrating the key features of the voltammogram.

| Feature | Potential (V) | Description |

| Cathodic Peak A | -0.34 | Corresponds to a reduction process in the this compound system. researchgate.net |

Data from a cyclic voltammogram obtained at a scan rate of 100 mV s⁻¹ in an electrolyte containing Cu₂P₂O₇, K₄P₂O₇, KNO₃, and NH₄NO₃. researchgate.net

The analysis of cyclic voltammograms at different scan rates can provide information about the kinetics of the electron transfer process. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. libretexts.org Deviations from this behavior can indicate other controlling factors, such as charge transfer kinetics or coupled chemical reactions. The peak potential can also shift with the scan rate, providing further information about the reversibility of the electrochemical reaction. sop4cv.com

Chronopotentiometry and Critical Current Density Analysis in Pyrophosphate Copper Plating

Chronopotentiometry is a galvanostatic technique where a constant current is applied to an electrode, and the resulting potential is measured as a function of time. This method provides valuable insights into the kinetics of electrode processes, including the deposition of copper from pyrophosphate baths. A key parameter in this analysis is the transition time (τ), which is the time required for the concentration of the electroactive species (in this case, the this compound complex) at the electrode surface to drop to zero.

A critical concept that emerges from the study of pyrophosphate copper plating, particularly on substrates like iron, is the critical initial current density (DKC) . nycu.edu.tw Research has shown that the adhesion of the copper coating is directly related to whether the applied initial current density (DKI) is above or below this critical value. nycu.edu.tw

When the initial working current density is higher than the critical initial current density (DKI > DKC), the chronopotentiometric curve exhibits a specific profile. Initially, the potential of the iron electrode shifts to the activation potential of the iron surface. nycu.edu.tw This is followed by the activation of the substrate surface and, finally, the deposition potential of the copper ions is reached. nycu.edu.tw This sequence ensures that the copper is deposited onto an active, clean surface, which results in a coating with good adhesion. nycu.edu.tw

Conversely, if the applied initial current density is lower than the critical value (DKI < DKC), the copper deposition occurs on a "passivated" iron substrate. nycu.edu.tw This leads to the formation of a coating with poor adhesion. The distinct behaviors observed in chronopotentiometry at different current densities highlight the importance of process control in achieving desired coating properties.

The table below illustrates the typical relationship between applied current density and the resulting potential behavior and coating quality, based on the concept of a critical current density.

| Applied Initial Current Density (DKI) | Relation to Critical Current Density (DKC) | Observed Potential-Time Behavior | Resulting Coating Adhesion |

| Low | DKI < DKC | Direct deposition onto a passivated surface | Poor |

| High | DKI > DKC | Sequential surface activation followed by deposition | Good |

This table is a representation of the principles described in the research by Feng et al. nycu.edu.tw

Interfacial Phenomena and Adhesion in Electrodeposited this compound Coatings

The adhesion of electrodeposited coatings is fundamentally governed by the phenomena occurring at the interface between the substrate and the coating. In the context of pyrophosphate copper plating, particularly on steel or iron substrates, the initial moments of deposition are crucial in determining the ultimate bond strength.

Research has demonstrated a direct link between the initial current density and the quality of the interfacial bond. As introduced in the previous section, applying an initial current density above a critical value (DKC) is essential for obtaining a well-adhered coating. nycu.edu.tw This is because the higher current density effectively overcomes the natural passivity of the substrate. When DKI is greater than DKC, the cathodic potential is driven to a point where any existing oxide or passive layer on the iron surface is reduced and removed, creating an atomically clean and active surface for the subsequent copper deposition. nycu.edu.tw

The consequence of operating below the critical current density is the formation of a defective interface. Studies utilizing X-ray photoelectron spectroscopy (XPS) combined with argon ion sputtering for depth profiling have confirmed the presence of an oxygen layer at the interface between the copper coating and the iron substrate when the initial current density is insufficient. nycu.edu.tw This interfacial oxide layer acts as a weak boundary, significantly compromising the adhesion of the copper deposit.

The quality of adhesion can be assessed through various methods, both qualitative and quantitative. Qualitative tests like the tape test, bend test, or chisel-knife test can indicate the presence of poor adhesion. researchgate.net For more rigorous analysis, quantitative methods such as the peel test or scratch test can provide numerical values for adhesion strength.

The following table summarizes the relationship between the initial plating conditions, the resulting interfacial characteristics, and the adhesion of the this compound coating on an iron substrate.

| Initial Current Density (DKI) vs. Critical (DKC) | Interfacial Condition on Iron Substrate | Adhesion Quality |

| DKI < DKC | Presence of an oxygen/oxide layer | Poor |

| DKI > DKC | Active, oxide-free surface | Good |

This table is based on the findings related to the critical initial current density and interfacial analysis. nycu.edu.tw

Integration of Copper Pyrophosphate into Advanced Materials and Nanostructures

Quantum Dot Formation and Confinement Effects within Mesoporous Structures

The synthesis of copper pyrophosphate within the confined spaces of mesoporous structures has led to the formation of quantum dots (QDs) with distinct properties. researchgate.netmdpi.commdpi.com The channels of mesoporous silica (B1680970) are utilized as nanoreactors, a method that facilitates the creation of these nanocrystals through the thermal decomposition of precursor functional units. researchgate.netmdpi.commdpi.comnih.gov This innovative approach allows for the fabrication of this compound nanocrystals with sizes confined to under 5 nm, often close to 3 nm. mdpi.comnih.gov

Due to this significant size reduction, the resulting nanocomposite, containing this compound nanocrystals within the silica channels, is considered a layout of semiconducting quantum dots (SQDs). mdpi.comnih.govresearchgate.net This quantum confinement effect is supported by numerical simulations and suggests that the material has substantial applicative potential in the fields of photonics and quantum computation. mdpi.comnih.gov The synthesis process typically involves the thermal breakdown of propyl copper phosphonate (B1237965) units that have been anchored inside the silica channels. researchgate.netmdpi.com First-principle calculations and UV-visible spectroscopy have been used to characterize these QDs, with an experimental band gap (Eg) of 2.34 eV measured for this compound dihydrate (CuPPD) nanocrystals formed inside mesoporous silica. mdpi.comnih.govresearchgate.net

Incorporation into Mesoporous Silica Frameworks (e.g., SBA-15)

Mesoporous silica, particularly SBA-15 with its ordered hexagonal pore structure, serves as an excellent host for synthesizing this compound nanomaterials. mdpi.commdpi.com The primary technique involves treating the SBA-15 pores as nanoreactors. researchgate.netmdpi.commdpi.comnih.govifj.edu.pl The process commences with the functionalization of the SBA-15 interior with propyl copper phosphonate units. mdpi.comresearchgate.netosti.gov This direct-synthesis approach ensures a homogeneous distribution of the active units and offers precise control over the concentration of copper ions. researchgate.netosti.gov

Following functionalization, a thermal treatment, such as heating the material (referred to as SBA-POO₂Cu) at 350°C, causes the decomposition of the organic linkers, leading to the in-situ formation of this compound nanocrystals within the silica pores. researchgate.netnih.gov Various characterization methods, including Transmission Electron Microscopy (TEM), confirm that the ordered mesoporous structure of SBA-15 is preserved after the process and that the copper-containing species are uniformly distributed without forming large agglomerates. mdpi.com The successful incorporation and bonding between copper and the phosphonate units are further verified using techniques like Raman spectroscopy, supported by theoretical DFT calculations. researchgate.netosti.gov

Development of Hybrid Nanocomposites

Hybrid nanocomposites leverage the properties of this compound by combining it with other materials to achieve synergistic or novel functionalities. A prime example is the nanocomposite formed by embedding this compound quantum dots within a mesoporous silica (SBA-15) matrix. researchgate.netmdpi.commdpi.com In this material, the silica framework provides a stable and confining environment for the nanocrystals. mdpi.com

Another approach to creating hybrid materials is the layer-by-layer (LbL) deposition technique. mdpi.com This method was used to apply protective coatings onto polyamide 6/montmorillonite (PA6/MMT) composites to enhance their flame retardancy. mdpi.com The multilayered coating consisted of disodium (B8443419) H-phosphonate, sodium montmorillonite, and iodo-bis(triphenylphosphino)copper. mdpi.com Research also indicates that transition metal pyrophosphates (TMPs), including this compound, are a promising class of materials for designing advanced nanostructures and core-shell heterostructures for applications such as supercapacitors. researchgate.net

Research on Optical and Dielectric Properties of this compound Compounds

The optical and dielectric properties of this compound and its derivatives are a significant area of research, revealing their potential for electronic and optoelectronic applications.

Optical Properties: this compound is recognized as a semiconductor material. mdpi.comresearchgate.net Theoretical studies of the α-phase of Cu₂P₂O₇ indicate it is a Mott insulator with a calculated energy gap of 3.17 eV. researchgate.net Experimental measurements using UV-VIS spectroscopy on this compound dihydrate (CuPPD) nanocrystals confined within mesoporous silica determined an optical band gap of 2.34 eV. mdpi.comnih.govresearchgate.net Furthermore, modifying the compound by doping with lithium (LixCu₂-x/₂P₂O₇) has been shown to tune its optical properties; increasing lithium content from 0% to 10% results in a decrease of the band gap from 3.91 eV to 3.86 eV. researchgate.net

Dielectric Properties: The dielectric behavior of metal pyrophosphates is largely governed by the crystal structure, specifically the movement of metal ions within the octahedral MO₆ sites and distortions in the P-O-P bridge. tandfonline.comresearchgate.net Research on binary systems like Cu(₂-x)MgₓP₂O₇ and Ca₂₋ₓCuₓP₂O₇ demonstrates how substitutions can alter the crystal structure and, consequently, the dielectric properties. tandfonline.comresearchgate.netnih.gov For instance, the dielectric constant (εr) of pure Cu₂P₂O₇ was found to be higher than that of the binary CaCuP₂O₇. researchgate.netnih.gov Doping Cu₂P₂O₇ with lithium not only improves conductivity but also increases the material's permittivity at low frequencies. researchgate.net

| Compound | Property | Value | Reference |

|---|---|---|---|

| α-Cu₂P₂O₇ | Calculated Energy Gap | 3.17 eV | researchgate.net |

| CuPPD Nanocrystals in SBA-15 | Experimental Band Gap (Eg) | 2.34 eV | mdpi.comnih.govresearchgate.net |

| Cu₂P₂O₇ (undoped) | Band Gap (Eg) | 3.91 eV | researchgate.net |

| Li₀.₁Cu₁.₉₅P₂O₇ (10% Li) | Band Gap (Eg) | 3.86 eV | researchgate.net |

| Cu₂P₂O₇ (undoped) | DC Conductivity (σdc) | 1.14 x 10⁻⁶ S/m | researchgate.net |

| Li₀.₁Cu₁.₉₅P₂O₇ (10% Li) | DC Conductivity (σdc) | 1.07 x 10⁻⁵ S/m | researchgate.net |

Evaluation as Components in Energy Storage Systems (e.g., Li-ion Battery Electrodes)